1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene
Description
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is a di-brominated aromatic compound with the molecular formula C₁₀H₁₁Br₂. Its structure consists of a benzene ring substituted at position 1 with a bromine atom and at position 3 with a branched alkyl chain containing a bromine and a methyl group (Fig. 1).
Properties
Molecular Formula |
C10H12Br2 |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1-bromo-3-(3-bromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
ZHPHOZVKUMSFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene typically involves the bromination of 3-(2-methyl-propyl)-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Alkylation: The benzene ring is first alkylated with 3-bromo-2-methyl-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination: The alkylated product is then subjected to bromination using bromine or NBS to introduce the bromo substituents at the desired positions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo groups.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include the corresponding hydrocarbons.
Scientific Research Applications
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies involving the interaction of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene involves its interaction with molecular targets through its bromo substituents These interactions can lead to various chemical transformations, depending on the nature of the target and the reaction conditions
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Differences and Implications
Halogenation Pattern: The target compound has two bromine atoms (one aromatic, one aliphatic), whereas analogs like 1-bromo-3-chlorobenzene feature mixed halogens. Dual bromine sites enhance reactivity in sequential substitution or elimination reactions.
Physicochemical Properties :
- The branched substituent in the target compound likely raises its boiling point and density compared to linear analogs like 1-bromo-4-propylbenzene . For instance, (3-bromopropyl)benzene (linear) has a boiling point of 237–238°C, while the target compound’s bulkier structure may exceed this range.
Reactivity and Applications :
- The aromatic bromine in 1-bromo-3-(trifluoromethoxy)benzene participates in Pd-catalyzed arylations, suggesting the target compound’s aromatic Br could enable similar coupling reactions.
- The aliphatic bromine in the target compound’s branched chain may undergo nucleophilic substitution (e.g., SN2) more readily than in sterically hindered analogs like 1-(2-bromo-2-methylpropyl)benzene .
Biological Activity
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is a brominated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Brominated compounds are often explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14Br2
- Molecular Weight : 305.05 g/mol
The presence of bromine atoms in the structure is significant, as halogenated compounds frequently exhibit enhanced biological activity compared to their non-halogenated counterparts.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, influencing several pathways:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of brominated aromatic compounds. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. For instance:
- Case Study : A study demonstrated that similar brominated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share this property .
Anticancer Potential
Brominated compounds are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:
- Research Findings : In vitro studies have shown that brominated benzene derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest . Specifically, compounds with similar structures have been noted to target specific signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The bromine atoms may facilitate interactions with enzymes, leading to inhibition of key metabolic processes.
- Receptor Modulation : The compound might act as a modulator for certain receptors, influencing downstream signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-4-methylbenzene | Image | Moderate antibacterial activity |
| 1-Bromo-2-naphthol | Image | Strong anticancer properties |
| 1-Bromo-3-(2-methylpropyl)-benzene | Image | Notable anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
